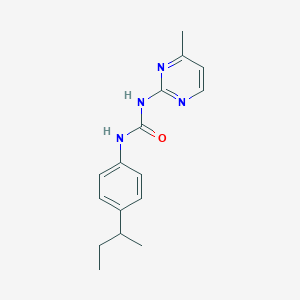![molecular formula C22H18N2O4 B5312738 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. It is a member of the acrylamide family of compounds and is known for its unique properties that make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. This inhibition is thought to be due to the interaction of the compound with the active site of the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide are still being studied. However, it has been found to have a number of potential applications in the treatment of various diseases. For example, it has been shown to be effective in the treatment of cancer, as well as in the prevention of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide in lab experiments is its unique properties, which make it suitable for a wide range of applications. However, there are also some limitations to its use, including the fact that it can be difficult to synthesize and that it may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide. One possible direction is the development of new drugs based on this compound, which could be used to treat a wide range of diseases. Another possible direction is the study of the compound's effects on various biological processes, which could lead to a better understanding of how it works and how it can be used in the future.
Métodos De Síntesis
The synthesis of 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide is a complex process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-(benzyloxy)aniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then treated with acryloyl chloride to produce 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
The unique properties of 3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide make it suitable for a wide range of scientific research applications. It has been used in the development of new drugs, as well as in the study of various biological processes. In particular, it has been found to be effective in the inhibition of certain enzymes, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-20-8-4-5-9-21(20)24(26)27)15-12-17-10-13-19(14-11-17)28-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,23,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZXKLGSRVGBM-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)

![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![2-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5312732.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)